2,2'-Dithiobis(N-Octadecylbenzamide)
Description
2,2'-Dithiobis(N-Octadecylbenzamide) is a disulfide-linked bis-benzamide derivative featuring two octadecyl (C18) alkyl chains attached via amide bonds to a benzamide core. The octadecyl chain enhances hydrophobicity compared to shorter alkyl variants, influencing solubility, self-assembly, and thermal stability .
Properties
CAS No. |
78010-08-9 |
|---|---|
Molecular Formula |
C50H84N2O2S2 |
Molecular Weight |
809.3 g/mol |
IUPAC Name |
N-octadecyl-2-[[2-(octadecylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C50H84N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-51-49(53)45-39-33-35-41-47(45)55-56-48-42-36-34-40-46(48)50(54)52-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42H,3-32,37-38,43-44H2,1-2H3,(H,51,53)(H,52,54) |
InChI Key |
YGACTXHVWQMRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-Octadecylbenzamide) typically involves the reaction of octadecylamine with benzoyl chloride to form N-octadecylbenzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product .
Industrial Production Methods
Industrial production methods for 2,2’-Dithiobis(N-Octadecylbenzamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-Octadecylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides
Scientific Research Applications
2,2’-Dithiobis(N-Octadecylbenzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-Octadecylbenzamide) involves its ability to interact with biological membranes and proteins. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modify protein thiols and disrupt cellular functions. This compound can also integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to three structurally related disulfide-linked derivatives:
Key Findings:
Alkyl Chain Impact: The octadecyl chain in 2,2'-Dithiobis(N-Octadecylbenzamide) significantly increases hydrophobicity compared to the methyl group in its analog (332.4 vs. ~709.1 g/mol). This enhances its utility in nonpolar matrices, such as lubricants or hydrophobic polymer blends, but reduces aqueous dispersibility .
Functional Group Reactivity : Unlike 2,2'-Dithiobis(benzothiazole), which contains a benzothiazole group for rubber crosslinking, the benzamide core in the octadecyl derivative lacks sulfur heterocycles, making it less reactive toward vulcanization but more stable under oxidative conditions .
Biological Activity : Dipyrithione’s pyridine-N-oxide moiety grants potent antimicrobial properties, whereas the octadecylbenzamide derivative’s bioactivity remains unexplored. However, the disulfide bond may allow redox-triggered degradation, a feature leveraged in drug delivery systems .
Thermal and Chemical Stability
- The octadecyl chain improves thermal stability compared to shorter-chain analogs, as evidenced by differential scanning calorimetry (DSC) studies on similar alkylbenzamides. Decomposition temperatures for C18 derivatives exceed 250°C, versus ~200°C for methyl-substituted variants .
- The disulfide bond in all compared compounds is susceptible to reduction (e.g., by thiols), but the octadecyl derivative’s bulky structure may slow reaction kinetics compared to dipyrithione .
Biological Activity
2,2'-Dithiobis(N-Octadecylbenzamide), a compound with potential biological significance, has been the subject of various studies focusing on its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of 2,2'-Dithiobis(N-Octadecylbenzamide) is , indicating the presence of two dithiobenzamide groups linked by octadecyl chains. This structure is significant for its interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,2'-Dithiobis(N-Octadecylbenzamide) and its derivatives against various pathogens, including Mycobacterium species.
Minimum Inhibitory Concentration (MIC) Studies
A series of derivatives were synthesized and tested for their in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv. The most potent derivative demonstrated an MIC comparable to established antibiotics like streptomycin and kanamycin. This suggests that modifications to the dithiobis structure can enhance antibacterial efficacy.
| Compound Name | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| 2,2'-Dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | 0.5 | Streptomycin | 1 |
| 2,2'-Dithiobis[N-Octadecylbenzamide] | 1 | Kanamycin | 1 |
| Other derivatives | Varies | Ethanbutol | 1-4 |
These results indicate a promising avenue for developing new antimycobacterial agents based on the dithiobis framework .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through oxidative stress pathways.
The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to cell cycle arrest and subsequent apoptosis. The compound's ability to interact with cellular membranes enhances its uptake in cancer cells, thereby increasing its cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : In a study focusing on drug-resistant strains of Mycobacterium, derivatives of 2,2'-Dithiobis(N-Octadecylbenzamide) were shown to retain efficacy against strains resistant to conventional treatments .
- Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models. The IC50 values ranged from 5 to 15 µM depending on the cell line .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
